2,3-Dichloro-1-sulfanyl-1H-azirene
Description
2,3-Dichloro-1-sulfanyl-1H-azirene is a highly reactive, small-ring heterocyclic compound featuring a three-membered aziridine ring substituted with two chlorine atoms at positions 2 and 3 and a sulfanyl (-SH) group at position 1. Its molecular formula is C₂HCl₂NS, with a molecular weight of 148.96 g/mol. The compound’s strained ring structure, combined with electron-withdrawing chlorine atoms and the nucleophilic sulfanyl group, confers unique reactivity patterns.
Synthesis: It is typically synthesized via cyclization of β-chlorinated thioamide precursors under controlled conditions, as described in studies focusing on strained heterocycles . The reaction often requires low temperatures (-20°C to 0°C) to minimize ring-opening side reactions.
Properties
CAS No. |
62019-51-6 |
|---|---|
Molecular Formula |
C2HCl2NS |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2,3-dichloro-1-sulfanylazirine |
InChI |
InChI=1S/C2HCl2NS/c3-1-2(4)5(1)6/h6H |
InChI Key |
FUMTUTDDNLHLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N1S)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-sulfanyl-1H-azirene can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines.
Thermolysis of Vinyl Azides: Heating vinyl azides results in the formation of azirines through the intermediate formation of nitrenes.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines via ring contraction under specific conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
Industrial production of 2,3-Dichloro-1-sulfanyl-1H-azirene typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-sulfanyl-1H-azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted azirines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-1-sulfanyl-1H-azirene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-sulfanyl-1H-azirene involves its high reactivity due to the ring strain and the presence of multiple functional groups. The compound can act as both a nucleophile and an electrophile, participating in various chemical transformations. Its molecular targets and pathways are primarily related to its ability to form reactive intermediates, such as nitrenes and radicals, which can interact with biological molecules .
Comparison with Similar Compounds
Key Properties :
- Melting Point : ~45–48°C (decomposes above 50°C due to ring instability) .
- Solubility : Sparingly soluble in polar solvents (e.g., DMSO, DMF) but reacts violently with protic solvents (e.g., water, alcohols).
- Reactivity : Undergoes rapid ring-opening with nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) due to ring strain and polar substituents .
Applications : Primarily used as an intermediate in the synthesis of sulfur-containing pharmaceuticals and agrochemicals. Its dichloro-substituted structure is also investigated for catalytic applications in asymmetric synthesis .
Comparison with Similar Compounds
To contextualize 2,3-Dichloro-1-sulfanyl-1H-azirene, its properties and reactivity are compared below with structurally related aziridine derivatives and sulfanyl-bearing heterocycles.
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Stability in Air |
|---|---|---|---|---|
| 2,3-Dichloro-1-sulfanyl-1H-azirene | C₂HCl₂NS | 148.96 | 45–48 (decomp) | Low (degraded within hours) |
| 1-Chloroaziridine | C₂H₄ClN | 91.51 | -30 (liquid) | Moderate (stable for days) |
| 2-Methylaziridine | C₃H₇N | 57.10 | -95 | High |
| 1-Sulfanylaziridine | C₂H₅NS | 75.13 | 10–12 | Very low (minutes) |
Key Observations :
- The dichloro substitution in 2,3-Dichloro-1-sulfanyl-1H-azirene significantly increases molecular weight and ring strain compared to unsubstituted aziridines.
- The sulfanyl group reduces thermal stability relative to non-sulfur analogs (e.g., 1-Chloroaziridine) due to facile SH group oxidation .
Reactivity Comparison
| Compound | Ring-Opening Rate (k, s⁻¹) | Preferred Nucleophile | Major Product |
|---|---|---|---|
| 2,3-Dichloro-1-sulfanyl-1H-azirene | 2.1 × 10⁻³ (in DMSO with NH₃) | Amines | Thiourea derivatives |
| 1-Chloroaziridine | 5.6 × 10⁻⁴ | Water | Ethanolamine analogs |
| Aziridine | 8.9 × 10⁻⁵ | Halogens | Alkyl halides |
Reactivity Trends :
- The electron-withdrawing chlorine atoms in 2,3-Dichloro-1-sulfanyl-1H-azirene enhance electrophilicity, accelerating nucleophilic ring-opening by 3–5× compared to 1-Chloroaziridine .
- The sulfanyl group enables unique thiol-mediated reactions, such as disulfide bond formation, which are absent in chlorine-only analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
